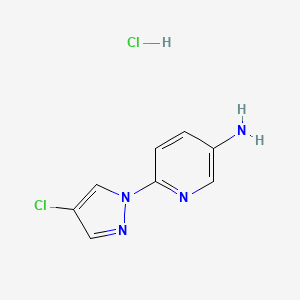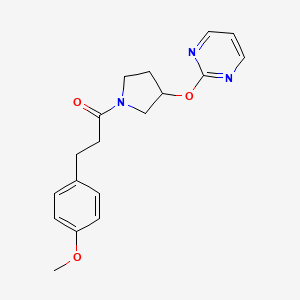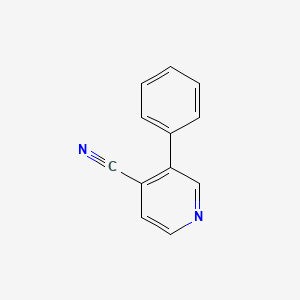
3-Phenylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylisonicotinonitrile is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 3-Phenylisonicotinonitrile, they do provide insights into related compounds and their behaviors, which can be informative for understanding the characteristics of 3-Phenylisonicotinonitrile.
Synthesis Analysis
The synthesis of related nitrile compounds often involves the reaction of various precursors with acrylonitrile or malononitrile under specific conditions. For instance, the synthesis of 3-phenoxyphenylmethoxypropionitrile is achieved by reacting 3-phenoxybenzyl alcohol with acrylonitrile in the presence of potassium hydroxide in anhydrous benzene . Similarly, phenylenebis((thienyl/furyl)nicotinonitrile) derivatives are synthesized through reactions involving malononitrile and aldehydes . These methods could potentially be adapted for the synthesis of 3-Phenylisonicotinonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrile compounds is often non-planar, as evidenced by the crystal structure studies of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile . Density functional theory (DFT) calculations can provide insights into the lowest-energy molecular conformation, as well as the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These theoretical analyses are crucial for understanding the molecular structure of 3-Phenylisonicotinonitrile.
Chemical Reactions Analysis
Nitrile compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions, which can yield a range of products depending on the reactants used . Additionally, nitrile imines, which are related to nitrile compounds, can undergo rearrangements to form different structures such as cycloheptatetraenes or diazirines . Understanding these reaction pathways is important for predicting the reactivity of 3-Phenylisonicotinonitrile in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrile compounds can be characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR . These compounds often exhibit good absorption and fluorescence properties, which can be influenced by solvent polarity . Theoretical calculations can also predict properties such as dipole moment, polarizability, and hyperpolarizability, which are indicative of a compound's potential as a nonlinear optical material . Such properties would be relevant for the analysis of 3-Phenylisonicotinonitrile.
科学的研究の応用
Nitric Oxide Formation and Biological Implications
Phenyl N-tert-butylnitrone, a spin trap used in free radical research, decomposes under light to form nitric oxide in aqueous solutions. This decomposition is significant in biological environments as nitric oxide plays a critical role in altering biological functions (Chamulitrat et al., 1993).
Interaction with Environmental Pests
Thiamethoxam and imidacloprid, neonicotinoids applied to citrus nursery trees, disrupt the feeding and settling behavior of Diaphorina citri, a pest associated with citrus diseases. This study highlights the influence of chemical treatments on pest behavior (Miranda et al., 2016).
Transformation in Aquatic Ecosystems
Fipronil, a phenylpyrazole derivative and potent insecticide, undergoes complex transformations in aquatic ecosystems. Its decomposition involves photodependent desulfuration and chemical hydrolysis, resulting in various metabolites (Aajoud et al., 2003).
Photonics Research
III-Nitride photonics research, encompassing applications in energy, biosensors, laser devices, and communications, has seen significant progress. This includes the use of nitride semiconductors in solid-state lighting, solar cells, and power electronics (Tansu et al., 2010).
Photocatalysts for Environmental Remediation
Graphitic carbon nitride (g-C3N4) is a promising photocatalyst for environmental remediation and solar energy conversion due to its stability and responsiveness to visible light. The review discusses its design, modification, and applications, particularly in artificial photosynthesis and environmental decontamination (Ong et al., 2016).
Molecular Beam Epitaxy Growth
The growth of III-nitrides like GaN, AlN, and InN using molecular beam epitaxy is critical for their applications in various electronic devices. This process allows precise control and in situ monitoring of growth parameters, crucial for device fabrication (Wang and Yoshikawa, 2004).
Biological Applications of Phthalonitrile
Phthalonitrile and metal phthalocyanine derivatives show significant potential in biological applications. These compounds exhibit strong antioxidant and antimicrobial activities, and their conjugates with gold nanoparticles demonstrate high DNA cleavage and biofilm inhibition activities (Aftab et al., 2022).
Nitric Oxide Inhibition in Activated Macrophages
Phenylethanoids from Cistanche deserticola stems have shown the ability to reduce nitric oxide production in activated murine macrophages. This finding is important for understanding the anti-inflammatory effects of these compounds (Xiong et al., 2000).
Synthesis of Phenylnicotinonitrile Derivatives
The synthesis of phenylnicotinonitrile derivatives has applications in dye-sensitized solar cells. These derivatives can impact the performance of solar cells by affecting parameters like open-circuit potential and photo-conversion efficiency (Mazloum‐Ardakani et al., 2018).
Carbon Nitride Bonding and Applications
Research on carbon nitride focuses on understanding its chemical bonding, which is crucial for applications in various fields including photonic materials and photocatalysis (Rodil and Muhl, 2004).
Safety And Hazards
特性
IUPAC Name |
3-phenylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUHHJGZJZSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisonicotinonitrile | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

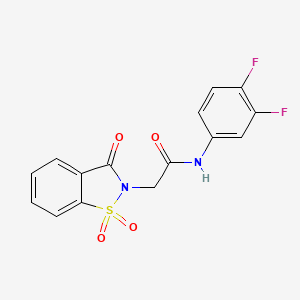
![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)
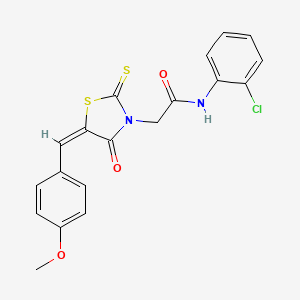
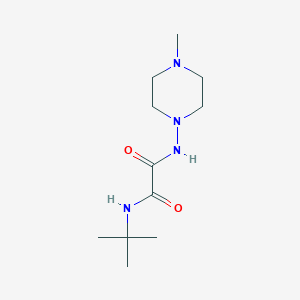
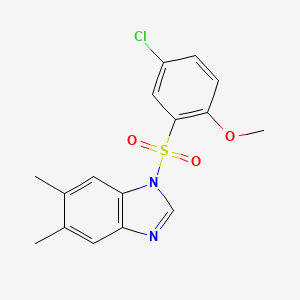
![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
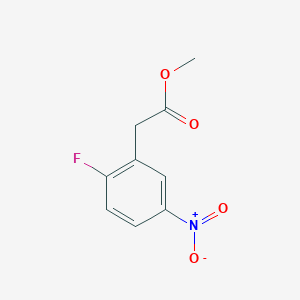
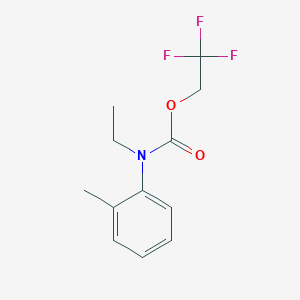
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)
